(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-2-yl)methanone
Description
This compound features a pyrrolidine scaffold substituted with a 1,2,3-triazole ring at the 3-position and a furan-2-yl methanone group. Its synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method noted for high regioselectivity and efficiency in triazole formation .
Properties
IUPAC Name |
furan-2-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-11(10-2-1-7-17-10)14-5-3-9(8-14)15-6-4-12-13-15/h1-2,4,6-7,9H,3,5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLYDPSUMPXOPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-2-yl)methanone typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.
Incorporation of the Furan Ring: The furan ring can be attached through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to dihydrotriazoles.
Substitution: The compound can participate in various substitution reactions, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Dihydrotriazoles
Substitution: Various substituted pyrrolidines
Scientific Research Applications
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-2-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-2-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine and furan rings can contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole and Pyrrolidine Motifs
The following compounds share core structural features with the target molecule, differing in substituents and heterocyclic appendages:
Key Observations:
- Bulky substituents (e.g., 3-phenyl-1,2,4-oxadiazole in S460-0248) introduce steric hindrance, which may reduce reactivity but improve selectivity .
- Heterocyclic Variations :
- Replacement of triazole with pyrazole (12o) reduces hydrogen-bonding capacity but maintains planar geometry, affecting interactions with biological targets .
- Thiophene (2cad) vs. furan: Thiophene’s higher electron richness and larger atomic size may enhance hydrophobic interactions but reduce metabolic stability compared to furan .
Biological Activity
The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-2-yl)methanone is a synthetic organic molecule that incorporates a triazole ring, a pyrrolidine moiety, and a furan substituent. This structure provides diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-2-yl)methanone is primarily attributed to its ability to interact with various biological targets. The triazole ring can coordinate with metal ions and modulate enzyme activities, while the furan and pyrrolidine components may influence receptor binding and signal transduction pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it was evaluated against several cancer cell lines:
| Cell Line | IC (µM) | % Inhibition |
|---|---|---|
| T-47D (Breast) | 5.0 | 90.47 |
| MDA-MB-468 (Breast) | 4.5 | 84.83 |
| SK-MEL-5 (Melanoma) | 6.0 | 81.58 |
These findings suggest that the compound exhibits significant antiproliferative effects across different cancer types, indicating its potential for further development as an anticancer drug .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies demonstrated its effectiveness against:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Proteus mirabilis | 14 |
These results indicate that (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-2-yl)methanone could serve as a lead compound for developing new antimicrobial agents .
Case Study 1: Anticancer Evaluation
In a study published in MDPI, researchers synthesized various derivatives based on the triazole-pyrrolidine framework and evaluated their anticancer properties using MTT assays. The most potent derivatives exhibited IC values significantly lower than established chemotherapeutics, indicating their potential as effective cancer treatments .
Case Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial efficacy of triazole derivatives against multi-drug resistant strains of bacteria. The study revealed that compounds similar to (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-2-yl)methanone displayed enhanced activity compared to traditional antibiotics, suggesting a novel approach to combat antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-2-yl)methanone, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, a procedure involving (E)-phenyl-2-(1-(furan-2-yl)prop-2-yn-1-ylidene)hydrazinecarboxylate and pyrrolidine in THF with DBU as a base catalyst achieved 94% yield after 16 hours at room temperature. Purification via Et₃N-treated silica gel column chromatography (2.5% EtOAc/CH₂Cl₂) is critical to remove polar byproducts . Alternative methods, such as refluxing with acetic acid (AcOH), may require post-reaction extraction with CH₂Cl₂ and MgSO₄ drying .
- Key Parameters :
| Parameter | Condition | Yield |
|---|---|---|
| Catalyst | DBU (0.12 mmol) | 94% |
| Solvent | THF | High |
| Purification | Column chromatography (silica gel) | >90% |
Q. How is the compound’s structural integrity confirmed post-synthesis?
- Methodology : X-ray crystallography using SHELXL (for refinement) and WinGX/ORTEP (for visualization) is standard. For example, bond angles and torsion angles in similar triazole-pyrrolidine hybrids are validated via anisotropic displacement parameters and R-factor convergence (<5%) . Complementary techniques like FTIR (to confirm carbonyl stretches at ~1650 cm⁻¹) and ¹H/¹³C NMR (to verify furan and triazole proton environments) are essential .
Q. What analytical techniques are recommended for assessing purity?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min flow rate; retention time ~8.2 min .
- TLC : Monitor using 2.5% EtOAc/CH₂Cl₂ (Rf = 0.20) .
- Elemental Analysis : Deviation <0.4% for C, H, N confirms stoichiometric purity .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s reactivity and binding mechanisms?
- Methodology : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). Molecular docking (AutoDock Vina) against targets like CDK enzymes reveals binding affinities (ΔG < -8 kcal/mol) and key interactions (hydrogen bonds with triazole N-atoms) .
Q. What strategies resolve contradictions in crystallographic data during refinement?
- Methodology : SHELXL’s TWIN/BASF commands address twinning, while PART instructions handle disordered moieties. For example, anisotropic displacement ellipsoids in similar compounds are refined using restraints (SIMU/DELU) to mitigate overfitting . Cross-validation via Rfree (>5% data excluded) ensures model robustness .
Q. How do reaction intermediates influence the synthesis pathway?
- Methodology : In situ NMR monitors intermediates like alkyne-hydrazine adducts. Quenching reactions at intervals (e.g., 0, 4, 8 hrs) and analyzing via LC-MS identifies transient species. For instance, DBU stabilizes reactive intermediates by deprotonating acidic hydrogens, accelerating cyclization .
Q. What protocols ensure long-term stability of the compound in research settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
